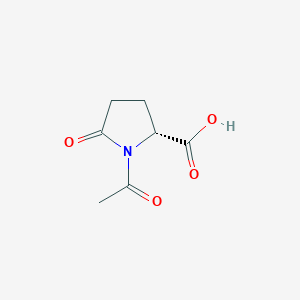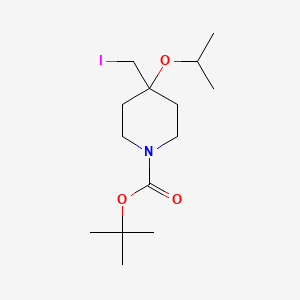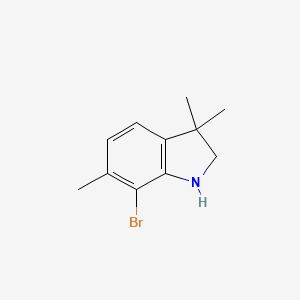
5-Chloro-6-(2-methoxyethoxy)-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxyethoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of the methoxyethoxy group and the amination process. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-6-methoxypyridin-3-amine
- 6-(2-methoxyethoxy)pyridin-3-amine
- 5-chloro-3-aminopyridine
Uniqueness
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the methoxyethoxy group distinguishes it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1354225-48-1 |
|---|---|
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-2-3-13-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
Clé InChI |
ASNOFWWCJFJYHZ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)


![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)


![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)



